molecular formula C9H4F6OS B13517691 2,2,2-Trifluoro-1-(4-trifluoromethylsulfanyl-phenyl)-ethanone

2,2,2-Trifluoro-1-(4-trifluoromethylsulfanyl-phenyl)-ethanone

Cat. No.: B13517691
M. Wt: 274.18 g/mol
InChI Key: QVBBHCMAGXMCMG-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(4-trifluoromethylsulfanyl-phenyl)-ethanone is an organic compound characterized by the presence of trifluoromethyl groups and a phenyl ring

Preparation Methods

One common method is the trifluoromethylation reaction, which can be achieved using reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a catalyst . Industrial production methods may involve large-scale reactions using similar reagents and optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

2,2,2-Trifluoro-1-(4-trifluoromethylsulfanyl-phenyl)-ethanone can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,2,2-Trifluoro-1-(4-trifluoromethylsulfanyl-phenyl)-ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(4-trifluoromethylsulfanyl-phenyl)-ethanone involves its interaction with molecular targets through its trifluoromethyl groups. These groups can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins and enzymes. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity .

Comparison with Similar Compounds

Similar compounds to 2,2,2-Trifluoro-1-(4-trifluoromethylsulfanyl-phenyl)-ethanone include other trifluoromethylated phenyl ketones. These compounds share the trifluoromethyl group but may differ in their specific substituents and overall structure. The uniqueness of this compound lies in its combination of trifluoromethyl groups and a phenyl ring, which imparts distinct chemical and physical properties .

Properties

Molecular Formula

C9H4F6OS

Molecular Weight

274.18 g/mol

IUPAC Name

2,2,2-trifluoro-1-[4-(trifluoromethylsulfanyl)phenyl]ethanone

InChI

InChI=1S/C9H4F6OS/c10-8(11,12)7(16)5-1-3-6(4-2-5)17-9(13,14)15/h1-4H

InChI Key

QVBBHCMAGXMCMG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)C(F)(F)F)SC(F)(F)F

Origin of Product

United States

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